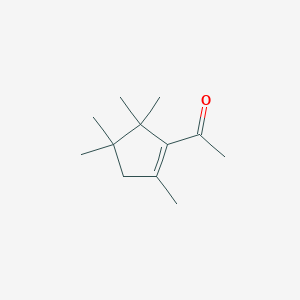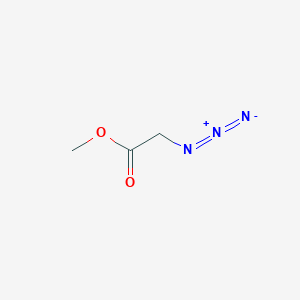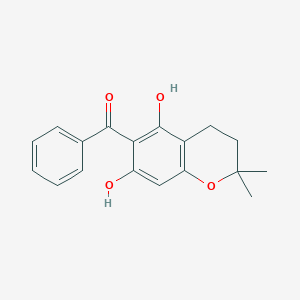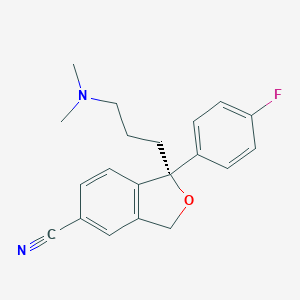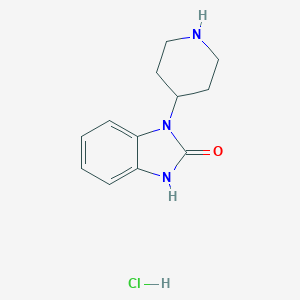
1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride" is a derivative of piperidine and benzodiazolone, which are both important scaffolds in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities, including antihypertensive, anti-acetylcholinesterase, neuroleptic, and antimicrobial activities . Benzodiazolone derivatives are similarly valued for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, including the formation of diastereomeric carbamates, oxidation, and reduction sequences . The introduction of substituents on the piperidine nitrogen or the benzodiazolone moiety can significantly affect the biological activity of these compounds . For instance, the introduction of a bulky moiety in the para position of the benzamide or the sulfonation of the piperidine nitrogen can lead to substantial increases in activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can greatly influence their biological activity. The stereochemistry of these compounds is particularly important, as demonstrated by the difference in pharmacological activities between optical isomers . The crystal structure of related compounds shows that the rings in the molecules can be planar or adopt specific conformations such as a chair conformation for the piperidin ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions that can enhance their biological activity. For example, substituting the benzamide with different groups can lead to a dramatic increase in anti-acetylcholinesterase activity . Similarly, variations in the substituent on the benzisoxazole ring and the piperidinyl substituent can lead to maximum neuroleptic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The crystal structure analysis provides insights into the molecular conformation and potential intermolecular interactions, which can affect the compound's solubility and stability .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Antimalarial Activity
- Structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum .
- These compounds were designed as 1, 4-disubstituted piperidine analogues inspired by spipethiane, a molecule with a restricted conformation due to spirofusion in its structure .
- The alcohol analogues were the most active and most selective for the parasite with three promising hit molecules identified among them .
-
Treatment of Diseases Associated with Cortisol Abnormalities
- The authors performed the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) .
- 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .
-
Anticancer Activity
- Piperidine derivatives are being utilized in different ways as anticancer agents .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of cancer being treated and the specific derivative being used .
-
Antiviral Activity
- Piperidine derivatives have also been used in antiviral applications .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of virus being targeted and the specific derivative being used .
-
Antihypertensive Activity
- Piperidine derivatives have been used in the treatment of hypertension .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of hypertension being treated and the specific derivative being used .
-
Antimicrobial Activity
- Piperidine derivatives have been used in antimicrobial applications .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of microorganism being targeted and the specific derivative being used .
-
Antifungal Activity
- Piperidine derivatives have been used in antifungal applications .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of fungus being targeted and the specific derivative being used .
-
Analgesic Activity
Safety And Hazards
While the specific safety and hazards for “1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” were not found in the search results, it is generally advised to avoid breathing mist, gas or vapours of piperidine derivatives, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review article sheds a light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
Propiedades
IUPAC Name |
3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQACCWSEYIFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
CAS RN |
6961-12-2 |
Source


|
| Record name | NSC63607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



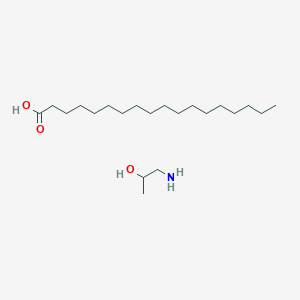
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
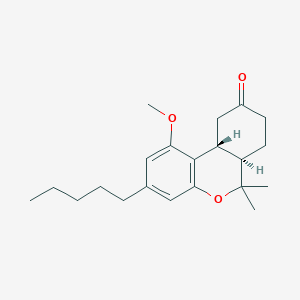

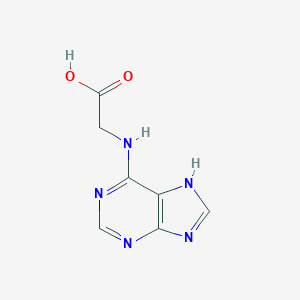
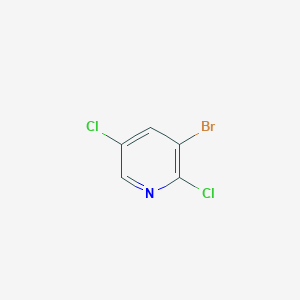
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
